(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride
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Overview
Description
(2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride: is a chemical compound with a unique structure that includes both amino and dimethylamino functional groups. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of 3-dimethylamino-1-propanol with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and protein folding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new drugs and in the study of drug-receptor interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups allow it to form hydrogen bonds and electrostatic interactions with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
3-dimethylamino-1-propanol: This compound shares a similar structure but lacks the amino group.
3-(dimethylamino)-1-propylamine: This compound has a similar backbone but different functional groups.
Uniqueness: The presence of both amino and dimethylamino groups in (2S)-3-amino-2-(dimethylamino)propan-1-ol dihydrochloride makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological molecules compared to its similar counterparts.
Properties
Molecular Formula |
C5H16Cl2N2O |
---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
(2S)-3-amino-2-(dimethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c1-7(2)5(3-6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H/t5-;;/m0../s1 |
InChI Key |
RQTDEGVDSGYTLY-XRIGFGBMSA-N |
Isomeric SMILES |
CN(C)[C@@H](CN)CO.Cl.Cl |
Canonical SMILES |
CN(C)C(CN)CO.Cl.Cl |
Origin of Product |
United States |
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